Developing anti-angiogenic therapies or salt screening requires Lenvatinib free base, not its mesylate salt or weaker FGFR inhibitors. Sorafenib lacks FGFR blockade, failing in VEGFR-resistant tumors due to FGFR upregulation. SMolecule supplies free base: • Dual VEGFR/FGFR inhibitor (VEGFR2 IC50 ~4 nM, FGFR1 ~46 nM) • Enables salt/co-crystal screening & non-aqueous formulation • Validated by superior clinical outcomes in HCC vs Sorafenib. In stock, global shipping.
Lenvatinib is a multi-receptor tyrosine kinase (RTK) inhibitor recognized for its activity against vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), and other kinases implicated in oncogenesis and angiogenesis, such as PDGFRα, KIT, and RET. This specific activity profile makes it a critical tool in cancer research, particularly for investigating signaling pathways in hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid cancer. The compound is supplied as the free base (CAS 417716-92-8), which serves as the direct precursor for various salt forms, including the clinically utilized mesylate salt.
Multi-targeted TKI for VEGFR1–3, FGFR1–4, PDGFRα, KIT, RET pathway studies
Supports angiogenesis inhibition, tumor growth kinetics, and resistance modeling workflows
DMSO-soluble free base; research-grade tool for in vitro and in vivo preclinical assays
Substituting Lenvatinib (free base) with its mesylate salt or other multi-kinase inhibitors like Sorafenib introduces significant, non-trivial variables into experimental design and execution. The free base form is essential for studies requiring specific non-aqueous solubility, custom formulation development, or use as a precursor in salt screening and synthesis workflows. In contrast, the mesylate salt exhibits distinct physicochemical properties, including different solubility and stability profiles, which are leveraged for specific oral formulations but may be unsuitable for other applications. Furthermore, substituting with an in-class analog like Sorafenib is scientifically unsound for many studies, as Lenvatinib's potent dual inhibition of both VEGFR and FGFR pathways provides a distinct mechanistic action that is a primary differentiator and often the central reason for its selection.
VEGFR2/FGFR1 selectivity profile differs from sorafenib; balanced co-inhibition may not transfer to other multi-kinase inhibitors.
FGFR2 fusion mutant sensitivity is retained; FGFR-selective TKIs may lose activity against acquired kinase domain mutations.
Cabozantinib ultra-potent VEGFR2 profile shifts angiogenesis readout; substitution changes pathway inhibition balance.
Lenvatinib demonstrates a distinct and more potent inhibitory profile against key angiogenesis-regulating kinases compared to Sorafenib. While both inhibit VEGFR, Lenvatinib uniquely maintains high potency against the full family of fibroblast growth factor receptors (FGFR1-4). In a head-to-head comparison of bFGF-driven angiogenesis, Lenvatinib achieved suppression at a 10-fold lower dose (3 mg/kg) than Sorafenib (30 mg/kg), underscoring its superior potency in FGFR-mediated pathways. This dual activity is critical for overcoming resistance mechanisms that emerge from the upregulation of the FGF/FGFR axis in response to VEGFR-only inhibition.
| Evidence Dimension | In vivo bFGF-driven angiogenesis suppression |
| Target Compound Data | Effective at 3 mg/kg |
| Comparator Or Baseline | Sorafenib: Effective at 30 mg/kg |
| Quantified Difference | 10-fold higher potency |
| Conditions | In vivo Matrigel plug assay in mice. |
This makes Lenvatinib the specific choice for research models where FGFR signaling is a primary driver or a potential escape pathway.
In the pivotal REFLECT Phase 3 trial for unresectable hepatocellular carcinoma (uHCC), Lenvatinib demonstrated statistically significant and clinically meaningful improvements in all secondary efficacy endpoints compared to Sorafenib. Lenvatinib doubled the median progression-free survival (PFS) to 7.4 months versus 3.7 months for Sorafenib. Furthermore, the objective response rate (ORR) for Lenvatinib was over 2.5 times higher, at 24% compared to 9% for Sorafenib. These data provide a strong quantitative basis for selecting Lenvatinib in preclinical models aiming to align with superior clinical outcomes.
| Evidence Dimension | Median Progression-Free Survival (PFS) & Objective Response Rate (ORR) |
| Target Compound Data | PFS: 7.4 months; ORR: 24% |
| Comparator Or Baseline | Sorafenib: PFS: 3.7 months; ORR: 9% |
| Quantified Difference | PFS doubled; ORR >2.5x higher |
| Conditions | Phase 3 REFLECT trial in first-line unresectable hepatocellular carcinoma. |
For researchers modeling uHCC, using Lenvatinib provides a stronger translational link to a compound with demonstrably higher clinical efficacy metrics than the previous standard-of-care.
Lenvatinib free base (CAS 417716-92-8) is the foundational molecule from which pharmaceutically relevant salts, such as the mesylate, are synthesized. Patent literature detailing the synthesis explicitly describes reacting the Lenvatinib free base with methanesulfonic acid to produce the mesylate salt. The free base exhibits poor aqueous solubility, a characteristic that necessitates its conversion into a salt form like the mesylate for many oral dosage forms. This makes the free base the essential starting material for any research focused on developing novel salts, co-crystals, or specialized formulations where control over the final salt form is required.
| Evidence Dimension | Role in Synthesis |
| Target Compound Data | Starting material (precursor) for salt formation. |
| Comparator Or Baseline | Lenvatinib Mesylate: The final salt product. |
| Quantified Difference | N/A (Qualitative difference in chemical utility) |
| Conditions | Standard chemical synthesis and salt formation processes. |
Procuring the free base is non-negotiable for researchers in process chemistry, medicinal chemistry, and formulation science who need to control the final salt form or work in non-aqueous systems.
For investigating tumors that have developed resistance to purely VEGFR-targeted therapies through the upregulation of FGFR signaling pathways. The demonstrated high potency of Lenvatinib against FGFR makes it the logical choice over inhibitors like Sorafenib that lack this strong dual activity.
In preclinical and translational studies of HCC, using Lenvatinib allows for better alignment with current, more effective clinical standards. Its superior progression-free survival and objective response rate data compared to Sorafenib make it a more relevant tool for developing combination therapies or investigating biomarkers.
As the essential starting material, Lenvatinib free base is required for all R&D activities involving salt screening, co-crystal development, and the creation of novel formulations (e.g., non-aqueous, depots). Procuring a pre-formed salt like the mesylate would preclude this type of foundational formulation work.